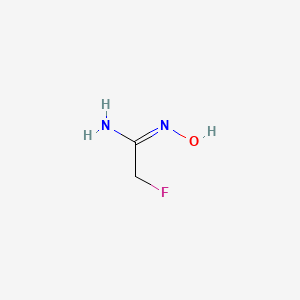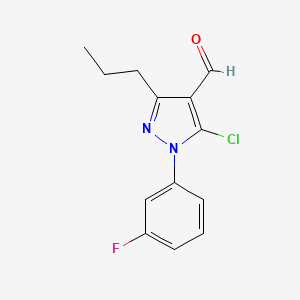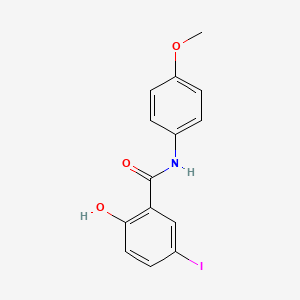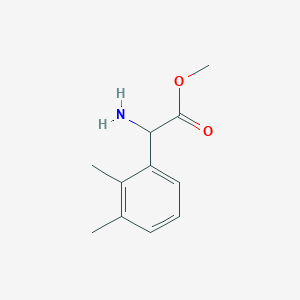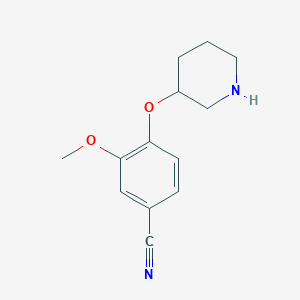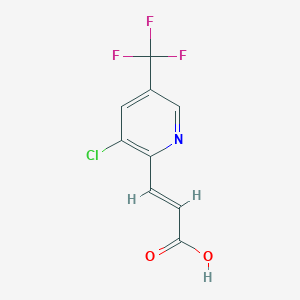
1,1,1-Trifluoro-2-(3-nitrophenyl)-2-butanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-2-(3-nitrophenyl)-2-butanol, also known as 3-Nitrophenyl Trifluorobutyl Ether (NPTBE), is an ether compound containing a trifluoromethyl group. It is a versatile chemical used in a variety of applications, including in the synthesis of pharmaceuticals, biopolymers, and other compounds. NPTBE is also used in the synthesis of polymers, surfactants, and other materials. It has been studied for its potential use in drug delivery, as well as its potential use in the treatment of cancer and other diseases.
Applications De Recherche Scientifique
NPTBE has been studied for its potential applications in the fields of medicine, biotechnology, and materials science. In medicine, NPTBE has been studied for its potential use in drug delivery, as it has been found to be non-toxic and biocompatible. It has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro. In biotechnology, NPTBE has been studied for its potential use as a polymerization initiator, and it has been found to be effective in the synthesis of polymers and surfactants. In materials science, NPTBE has been studied for its potential use as a surfactant and as a lubricant.
Mécanisme D'action
NPTBE has been found to act as a proton donor, meaning that it can donate protons to other molecules. This allows it to form hydrogen bonds with other molecules, which can lead to the formation of stable complexes. In addition, NPTBE can also act as an electron acceptor, meaning that it can accept electrons from other molecules. This allows it to participate in electron transfer reactions, which can lead to the formation of new compounds.
Biochemical and Physiological Effects
NPTBE has been found to be non-toxic and biocompatible, making it suitable for use in medical applications. In addition, it has been found to inhibit the growth of cancer cells in vitro, suggesting that it may have potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using NPTBE in laboratory experiments is that it is non-toxic and biocompatible, making it safe to use in experiments. In addition, it is relatively easy to synthesize and purify, making it a convenient reagent. However, it is important to note that NPTBE is very reactive and can react with other molecules, so it is important to take precautions when using it in experiments.
Orientations Futures
The potential applications of NPTBE are still being studied, and there are many potential future directions for research. These include further studies on its potential use in drug delivery, its potential use in the treatment of cancer, its potential use as a polymerization initiator, and its potential use as a surfactant and lubricant. In addition, further studies could be conducted to investigate the potential of NPTBE to form hydrogen bonds and participate in electron transfer reactions. Finally, further studies could be conducted to investigate the potential of NPTBE to interact with other molecules and form stable complexes.
Méthodes De Synthèse
NPTBE is synthesized by the reaction of 1,1,1-trifluoro-2-nitrobenzene with 2-butanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out at a temperature of around 100°C, and the reaction is complete after several hours. The product is then purified by distillation or chromatography.
Propriétés
IUPAC Name |
1,1,1-trifluoro-2-(3-nitrophenyl)butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3/c1-2-9(15,10(11,12)13)7-4-3-5-8(6-7)14(16)17/h3-6,15H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAROGWFJFQXPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)[N+](=O)[O-])(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-2-(3-nitrophenyl)-2-butanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

